2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-hydroxyacetamide
Description
The compound 2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-hydroxyacetamide features a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4 and a (1-methyl-1H-pyrrol-2-yl)methyl moiety at position 3. A sulfanyl (–S–) linker connects the triazole ring to an N-hydroxyacetamide group.
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-hydroxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2S/c1-21-8-2-3-13(21)9-14-18-19-16(25-10-15(23)20-24)22(14)12-6-4-11(17)5-7-12/h2-8,24H,9-10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQPXBNNWSASNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Triazole Derivatives
The target compound’s structural analogs differ primarily in substituents on the triazole ring, linker groups, and acetamide modifications. Key examples include:
Key Observations:
- Heterocyclic Substituents: The target compound’s 1-methylpyrrole group distinguishes it from analogs with furan (e.g., ), thiophene (e.g., ), or naphthalene (e.g., ) substituents.
- Acetamide Modifications : The N-hydroxyacetamide group in the target compound is rare; most analogs feature simple N-arylacetamides (e.g., ). The hydroxamic acid (–NHOH) moiety may enhance metal-binding or enzyme-inhibitory activity .
Key Observations:
- Anti-Exudative Activity : Furan-substituted triazoles () show significant anti-exudative effects, suggesting the target compound’s pyrrole substituent may yield comparable or improved activity due to enhanced lipophilicity.
- Antiproliferative Potential: Hydroxyacetamide derivatives (e.g., FP1-12) exhibit antiproliferative effects, implying the target compound’s N-hydroxy group could synergize with the triazole core for cancer applications .
Physicochemical and Spectroscopic Properties
Table 3: Spectral and Physical Data
Key Observations:
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